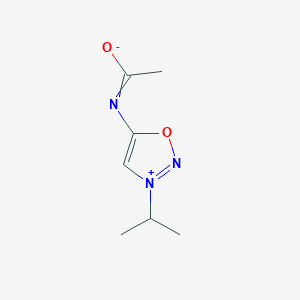
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt
描述
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt is a chemical compound known for its unique structure and properties This compound belongs to the class of oxadiazolium salts, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
属性
IUPAC Name |
N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCKOSKYTIDTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1)N=C(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt typically involves the following steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions. This reaction forms the oxadiazole ring.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through acetylation of the amino group present on the oxadiazole ring. This is usually achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Isopropyl Group: The isopropyl group is typically introduced via alkylation reactions, using reagents such as isopropyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The acetylamino and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols, and may be facilitated by catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives.
科学研究应用
5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt exerts its effects involves interactions with various molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-(Acetylamino)-3-methyl-1,2,3-oxadiazolium, inner salt: Similar structure but lacks the isopropyl group.
5-(Amino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt: Similar structure but lacks the acetyl group.
5-(Acetylamino)-3-(1-methylethyl)-1,2,4-oxadiazolium, inner salt: Similar but with a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
The presence of both the acetylamino and isopropyl groups in 5-(Acetylamino)-3-(1-methylethyl)-1,2,3-oxadiazolium, inner salt imparts unique chemical reactivity and potential applications compared to its analogs. These functional groups enhance its ability to participate in a wider range of chemical reactions and interact with biological targets more effectively.
This comprehensive overview highlights the significance of this compound in various fields of research and industry
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


